molecular formula C4H3FS B1278697 3-Fluorothiophene CAS No. 3093-88-7

3-Fluorothiophene

Cat. No.: B1278697
CAS No.: 3093-88-7
M. Wt: 102.13 g/mol
InChI Key: WPAQIMRFMFRJTP-UHFFFAOYSA-N
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Description

3-Fluorothiophene is a heterocyclic aromatic compound that contains a sulfur atom and a fluorine atom attached to the third carbon of the thiophene ring It is a derivative of thiophene, which is a five-membered ring consisting of four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluorothiophene can be achieved through several methods. One common approach involves the direct fluorination of thiophene using molecular fluorine (F₂). this method is not highly selective and often results in a mixture of 2-fluorothiophene and this compound . Another method involves the use of electrophilic fluorinating agents such as Selectfluor, which provides better selectivity for the 3-position .

Industrial Production Methods: In industrial settings, this compound can be produced through the reaction of thiophene with sulfur tetrafluoride (SF₄) or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-fluorothiophene and its derivatives depends on their specific applications. In the case of poly(this compound), the polymer exhibits electrochromic properties due to the reversible redox reactions that occur within the polymer matrix. These redox reactions lead to changes in the optical properties of the material, making it useful for applications in electrochromic devices .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the specific position of the fluorine atom, which imparts distinct electronic and steric effects compared to its analogues. These effects influence its reactivity and the properties of its derivatives, making it a valuable compound in various applications .

Biological Activity

3-Fluorothiophene is a fluorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The introduction of fluorine into the thiophene ring can significantly alter its chemical properties and biological activities, making it a compound of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications.

Synthesis of this compound

The synthesis of this compound has been achieved through various methods, including direct fluorination and substitution reactions. A notable approach involves the reaction of thiophene with fluorine gas at low temperatures, yielding a mixture of 2-fluoro- and this compound in a ratio of approximately 65:35 . This method demonstrates the selective fluorination capability that can be harnessed for synthesizing specific derivatives.

Biological Activity Overview

Fluorinated thiophenes, including this compound, exhibit a range of biological activities due to their ability to interact with various biological targets. The following sections detail specific biological activities associated with this compound.

1. Anti-Inflammatory Properties

Thiophene-based compounds are known for their anti-inflammatory effects. For instance, certain derivatives have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. Specifically, compounds structurally similar to this compound have demonstrated significant inhibition with IC50 values in the micromolar range .

Table 1: Inhibitory Activity of Thiophene Derivatives

CompoundTarget EnzymeIC50 (µM)
Methylthiophene5-LOX29.2
Hydroxylated thiopheneCOX6.0
Methoxy-substituted thiopheneLOX6.6

These findings suggest that modifications in the thiophene structure can enhance its anti-inflammatory potential.

3. Neuroprotective Effects

Emerging evidence suggests that certain thiophene derivatives may possess neuroprotective properties. Compounds that modulate neurotransmitter systems or exhibit antioxidant activity could be beneficial in treating neurodegenerative diseases. Although specific studies on this compound are scarce, its chemical properties align with those known to confer neuroprotective effects in related compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of fluorine can enhance the binding affinity of the compound to enzymes involved in inflammatory pathways.
  • Receptor Modulation : Fluorinated compounds may exhibit altered interactions with cellular receptors, influencing signaling pathways related to cell growth and differentiation.
  • Antioxidant Activity : Some thiophenes act as antioxidants, reducing oxidative stress within cells.

Case Studies

  • Anti-Inflammatory Activity : A study demonstrated that a series of thiophenes exhibited significant inhibition of mast cell degranulation, contributing to their anti-inflammatory effects. This was particularly noted in compounds with specific substituents that enhanced their bioactivity .
  • Cancer Research : Investigations into fluorinated vitamin D analogs have shown that structural modifications can lead to enhanced therapeutic efficacy against various cancer cell lines, suggesting a potential pathway for exploring similar modifications in thiophenes like this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluorothiophene, and how do reaction conditions influence yield?

  • Methodological Answer : The primary methods include:

  • Direct fluorination of thiophene derivatives using agents like Selectfluor® or DAST (Diethylaminosulfur trifluoride), optimized at temperatures between 0–40°C .

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated boronic acids, requiring palladium catalysts and inert atmospheres .

  • Halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) under microwave irradiation for accelerated kinetics .

  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Yields vary significantly with solvent polarity (e.g., 60–80% in DMF vs. 40–55% in THF) .

    Method Typical Yield (%) Optimal Conditions
    Direct Fluorination65–7525°C, anhydrous CH₃CN
    Suzuki-Miyaura Coupling50–70Pd(PPh₃)₄, 80°C, DMF/H₂O
    Halogen Exchange40–60CsF, microwave, 100°C, 30 min

Q. How is this compound characterized spectroscopically, and what are the diagnostic peaks?

  • Methodological Answer :

  • ¹⁹F NMR : A singlet near -110 ppm (vs. CFCl₃) confirms fluorination at the 3-position, with no splitting due to symmetry .
  • ¹H NMR : Protons adjacent to fluorine (H-2 and H-4) show deshielding (δ 7.2–7.5 ppm) and coupling (³J₅-H-F ≈ 4 Hz) .
  • Mass Spectrometry : Molecular ion peak at m/z 118 (C₄H₃FS⁺), with fragmentation patterns distinguishing it from isomers (e.g., 2-fluorothiophene) .

Q. What are the known reactivity patterns of this compound in electrophilic substitution reactions?

  • Methodological Answer : Fluorine's electron-withdrawing effect directs electrophiles to the 2- and 5-positions. Example protocols:

  • Nitration : Use HNO₃/H₂SO₄ at 0°C to minimize defluorination; yields 2-nitro-3-fluorothiophene (45–50%) .
  • Sulfonation : Requires oleum (fuming H₂SO₄) at 80°C; regioselectivity confirmed via X-ray crystallography .

Advanced Research Questions

Q. How does fluorination at the 3-position alter the electronic properties of thiophene, and how can this be computationally validated?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare HOMO-LUMO gaps, electrostatic potential maps, and NBO charges with unsubstituted thiophene. Fluorine reduces π-electron density at adjacent carbons (evident in Mulliken charges) .
  • Validate computational results experimentally via UV-Vis spectroscopy (λₐᵦₛ shifts) and cyclic voltammetry (oxidation potentials increase by 0.3–0.5 V) .

Q. What experimental strategies resolve contradictions in reported regioselectivity for this compound functionalization?

  • Methodological Answer : Contradictions arise from solvent effects or competing mechanisms.

  • Case Study : Discrepancies in Friedel-Crafts alkylation yields (e.g., 20% in DCM vs. 55% in toluene). Use in situ IR to track intermediate stability .
  • Recommendation : Replicate disputed protocols with controlled variables (solvent, catalyst loading) and characterize products via 2D NMR (COSY, NOESY) .

Q. How can researchers address gaps in toxicity and environmental impact data for this compound?

  • Methodological Answer :

  • Acute Toxicity Assays : Follow OECD 423 guidelines using rodent models; prioritize metabolites identified via LC-HRMS .
  • Environmental Persistence : Conduct soil microcosm studies (ISO 11266) to measure half-life under aerobic/anaerobic conditions. Preliminary data suggest moderate persistence (t₁/₂ = 30–60 days) .

Q. Data Contradiction & Validation

Q. Why do reported yields for this compound synthesis vary across studies, and how can methodologies be standardized?

  • Methodological Answer : Variations stem from:

  • Impurity in Starting Materials : Use GC-MS to verify thiophene-3-boronic acid purity (>98%) .
  • Catalyst Deactivation : Replace Pd catalysts after 3 cycles; monitor via ICP-OES for Pd leaching .
  • Standardization Protocol : Adopt reaction calorimetry (RC1e) to optimize exothermic fluorination steps .

Q. Research Design & Gaps

Q. What are understudied applications of this compound in materials science, and how can researchers explore them?

  • Methodological Answer :

  • Organic Electronics : Synthesize this compound polymers (e.g., via Kumada coupling) and measure charge mobility in OTFTs .
  • Luminescent Probes : Coordinate with Eu³⁺/Tb³⁺ complexes; assess fluorescence quantum yields (Φ_F) in varying pH .

Properties

IUPAC Name

3-fluorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAQIMRFMFRJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450307
Record name 3-fluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3093-88-7
Record name 3-fluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorothiophene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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